An In-depth Technical Guide to the Physical Properties of 4-amino-N-methylbenzenemethanamine
An In-depth Technical Guide to the Physical Properties of 4-amino-N-methylbenzenemethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-amino-N-methylbenzenemethanamine (CAS No: 38020-69-8). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or considering the use of this compound. This document synthesizes available data from various sources, addresses inconsistencies in the literature, and provides detailed experimental protocols for the determination of key physical properties.
Introduction and Chemical Identity
4-amino-N-methylbenzenemethanamine, also known by its synonyms 4-(methylaminomethyl)aniline and N-(4-Aminobenzyl)-N-methylamine, is a disubstituted aromatic amine with a molecular formula of C₈H₁₂N₂.[1][2][3] Its structure features a primary amino group and a secondary aminomethyl group attached to a benzene ring at the para position. This unique combination of functional groups imparts specific chemical reactivity and physical characteristics that are of interest in various chemical syntheses, including the preparation of pharmaceutical intermediates and other bioactive molecules.
The accurate understanding of its physical properties is paramount for its effective use in research and development, influencing decisions related to reaction conditions, purification methods, formulation, and safety protocols. This guide aims to consolidate and clarify these properties.
Physicochemical Properties
A summary of the key physical and chemical properties of 4-amino-N-methylbenzenemethanamine is presented in the table below. It is important to note a discrepancy in the reported physical state of this compound in commercially available literature. While some sources describe it as a liquid, others report a high melting point, which is characteristic of a solid at ambient temperature.[2] Based on the provided melting point range, it is more likely a solid.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂N₂ | [1][2][3] |
| Molecular Weight | 136.19 g/mol | [3] |
| CAS Number | 38020-69-8 | [1][2] |
| Appearance | Reported as both a clear, yellow liquid and a solid. | [2] |
| Melting Point | 177-182 °C | [2] |
| Boiling Point | 110 °C at 0.15 mmHg | [2] |
| Density (Predicted) | 1.021 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 10.24 ± 0.10 | [2] |
Solubility Profile
Precise experimental data on the solubility of 4-amino-N-methylbenzenemethanamine in a range of common laboratory solvents is not extensively published. However, based on its chemical structure, a qualitative solubility profile can be predicted. The presence of two amino groups suggests that it will be soluble in acidic aqueous solutions due to the formation of ammonium salts. Its aromatic nature and the presence of a methyl group indicate that it should also be soluble in many organic solvents.
Expected Solubility:
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Soluble in: Dilute aqueous acids (e.g., HCl), Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).
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Slightly Soluble to Insoluble in: Water, non-polar organic solvents (e.g., hexane).
Experimental Protocol for Solubility Determination
The following protocol outlines a standard method for determining the qualitative and semi-quantitative solubility of an organic compound like 4-amino-N-methylbenzenemethanamine.
Objective: To determine the solubility of 4-amino-N-methylbenzenemethanamine in various solvents.
Materials:
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4-amino-N-methylbenzenemethanamine
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Test tubes and rack
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Vortex mixer
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Graduated pipettes
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Solvents: Deionized water, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetone, Dichloromethane, Hexane.
Procedure:
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Sample Preparation: Accurately weigh approximately 10 mg of 4-amino-N-methylbenzenemethanamine into a series of clean, dry test tubes.
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Solvent Addition: To the first test tube, add the first solvent dropwise, vortexing after each addition. Start with 0.1 mL of the solvent.
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Observation: Observe if the solid dissolves completely after vigorous mixing.
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Incremental Solvent Addition: If the solid does not dissolve, continue adding the solvent in 0.1 mL increments up to a total volume of 1 mL. Vortex thoroughly after each addition.
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Solubility Classification:
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Very Soluble: Dissolves in < 0.1 mL of solvent.
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Freely Soluble: Dissolves in 0.1 - 0.5 mL of solvent.
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Soluble: Dissolves in 0.5 - 1.0 mL of solvent.
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Slightly Soluble: Dissolves partially in 1.0 mL of solvent.
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Insoluble: Does not visibly dissolve in 1.0 mL of solvent.
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Repeat for all solvents: Repeat steps 2-5 for each of the selected solvents.
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Record Observations: Carefully record the volume of each solvent required to dissolve the compound, or note if it remained insoluble.
Causality behind Experimental Choices: The use of a range of solvents with varying polarities (polar protic, polar aprotic, and non-polar) provides a comprehensive understanding of the compound's solubility characteristics. The inclusion of acidic and basic aqueous solutions is crucial for amine-containing compounds to assess their salt-forming and, thus, water-solubilizing potential. Starting with a small amount of solute and incrementally adding solvent allows for a more accurate determination of the solubility limit.
Caption: Workflow for solubility determination.
Spectral Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
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Aromatic Protons: Two doublets are expected in the aromatic region (approx. δ 6.5-7.5 ppm), corresponding to the two sets of chemically non-equivalent protons on the benzene ring. The protons ortho to the amino group will be more shielded (upfield) than the protons ortho to the aminomethyl group.
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Benzylic Protons (-CH₂-): A singlet is expected for the two benzylic protons (approx. δ 3.5-4.0 ppm).
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N-Methyl Protons (-N-CH₃): A singlet for the three methyl protons (approx. δ 2.2-2.5 ppm).
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Amine Protons (-NH₂ and -NH-): The chemical shifts of the N-H protons are variable and depend on the solvent and concentration. They may appear as broad singlets.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Aromatic Carbons: Four signals are expected in the aromatic region (approx. δ 110-150 ppm). The carbon attached to the amino group will be the most shielded (upfield), and the carbon attached to the aminomethyl group will be more downfield.
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Benzylic Carbon (-CH₂-): A signal is expected around δ 50-60 ppm.
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N-Methyl Carbon (-N-CH₃): A signal is expected around δ 30-40 ppm.
FT-IR (Fourier-Transform Infrared) Spectroscopy
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N-H Stretching: The primary amine (-NH₂) will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹. The secondary amine (-NH-) will show a single, weaker band in the same region.
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C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
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N-H Bending: A bending vibration for the primary amine is expected around 1600 cm⁻¹.
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C=C Stretching (Aromatic): Bands in the region of 1450-1600 cm⁻¹ are characteristic of the benzene ring.
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C-N Stretching: C-N stretching vibrations will appear in the fingerprint region, typically between 1250-1350 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z of 136.
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Major Fragmentation: A prominent fragment is expected from the benzylic cleavage, resulting in the loss of a methylamino group or an aminophenyl group. The tropylium ion (m/z 91) is also a possible fragment.
Reactivity and Stability
4-amino-N-methylbenzenemethanamine contains both a primary and a secondary amine, which dictates its chemical reactivity.
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Basicity: Both amino groups are basic and will react with acids to form salts. The primary aliphatic amine is generally more basic than the aromatic primary amine.
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Nucleophilicity: The lone pairs of electrons on the nitrogen atoms make them nucleophilic. The compound will react with electrophiles such as alkyl halides and acyl chlorides. The secondary amine is generally a stronger nucleophile than the primary aromatic amine.
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Oxidation: Aromatic amines are susceptible to oxidation, which can lead to colored impurities. The compound should be stored under an inert atmosphere and protected from light to minimize degradation.[2]
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Stability: The compound is expected to be stable under normal storage conditions (cool, dry, and dark place under an inert atmosphere).[2]
Safety and Handling
Hazard Identification:
Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle in a well-ventilated area or a fume hood.
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Avoid contact with skin and eyes.
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In case of contact, immediately flush the affected area with plenty of water.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-amino-N-methylbenzenemethanamine is a valuable building block in organic synthesis. This guide has compiled and clarified its key physical properties, including a notable discrepancy in its reported physical state. While experimental spectral and solubility data are currently limited in the public domain, this document provides predicted data and standardized protocols to enable researchers to characterize this compound effectively and safely in their laboratories. Further experimental investigation is warranted to definitively establish a complete and verified set of physical and spectral data for this compound.
References
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NIST. (n.d.). 4-amino-N-methylbenzylamine. NIST Chemistry WebBook. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Benzenemethanamine, 4-amino-N-methyl-. Substance Registry Services. Retrieved from [Link]
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PubChem. (n.d.). N-Methylbenzylamine. Retrieved from [Link]
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PubChem. (n.d.). Benzenemethanamine, 4-amino-N,N-dimethyl-. Retrieved from [Link]
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PubChem. (n.d.). 4-Methylbenzylamine. Retrieved from [Link]
